![molecular formula C21H21OP B1581639 Tri-O-tolylphosphine oxide CAS No. 6163-63-9](/img/structure/B1581639.png)
Tri-O-tolylphosphine oxide
Overview
Description
Tri-O-tolylphosphine oxide, also known as Tris(2-methylphenyl)phosphane, is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . As a phosphine ligand, it has a wide cone angle of 194° . It is also an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .
Synthesis Analysis
Tris(o-tolyl)phosphine, in solution, slowly converts to the phosphine oxide . It tends to cyclometalate when treated with metal halides and metal acetates . Complexes of this ligand are common in homogeneous catalysis .
Molecular Structure Analysis
The molecular formula of Tri-O-tolylphosphine oxide is C21H21OP . The average mass is 320.365 Da and the monoisotopic mass is 320.132996 Da .
Chemical Reactions Analysis
Tri(o-tolyl)phosphine is a ligand used in the Heck reaction and Suzuki coupling of propargylic carbonates .
Physical And Chemical Properties Analysis
Tri-O-tolylphosphine oxide has a molar mass of 304.37 g/mol . It is a white to light yellow solid . It is soluble in toluene and acetone .
Scientific Research Applications
Organophosphorus Compound
Tri-O-tolylphosphine oxide is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents .
Phosphine Ligand
In solution, it slowly converts to the phosphine oxide . As a phosphine ligand, it has a wide cone angle of 194° .
Cyclometalation
It tends to cyclometalate when treated with metal halides and metal acetates .
Homogeneous Catalysis
Complexes of this ligand are common in homogeneous catalysis . An example of this is the structure of a Herrmann’s catalyst, which is derived from tris (o-tolyl)phosphine .
Heck Reaction
Tri-O-tolylphosphine oxide is a ligand used in the Heck reaction . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst (or palladium nanomaterial-based catalyst) to form a substituted alkene .
Suzuki Coupling
It is also used in the Suzuki coupling of propargylic carbonates . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVITFVAXDZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316121 | |
Record name | Tri-O-tolylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-tolylphosphine oxide | |
CAS RN |
6163-63-9 | |
Record name | Tri-O-tolylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tri-O-tolylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights about Tri-O-tolylphosphine Oxide and related compounds were gained from the crystallographic studies?
A1: The crystal and molecular structures of Tri-O-tolylphosphine Oxide, along with Tri-O-tolylphosphine, Tri-O-tolylphosphine Sulfide, and Tri-O-tolylphosphine Selenide, were determined using X-ray diffraction. This revealed that Tri-O-tolylphosphine Oxide crystallizes in the monoclinic space group P21/c with twelve molecules per unit cell []. Interestingly, the study found that variations in the phosphorus-carbon (P-C) bond lengths within these compounds are influenced by factors like charge density on the phosphorus and aromatic ring, steric effects due to the bulky o-tolyl groups, and crystal packing forces []. Contrary to some expectations, the study concluded that the P-C bond length differences are not driven by the extension of the aromatic π system onto the phosphorus atom [].
Q2: Did the computational study support the experimental findings regarding the structure of Tri-O-tolylphosphine Oxide?
A2: Yes, the PM3 semi-empirical calculations aligned well with the experimental data []. The calculations accurately predicted the structural parameters, including bond lengths and angles, of Tri-O-tolylphosphine Oxide and related compounds []. The study also explored the conformational preferences of Tri-O-tolylphosphine Oxide, revealing that the most stable conformation features a "paddle" arrangement, where the three methyl groups are oriented close to the oxygen atom []. This conformation likely minimizes steric hindrance and optimizes electrostatic interactions within the molecule.
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